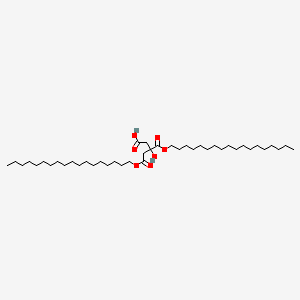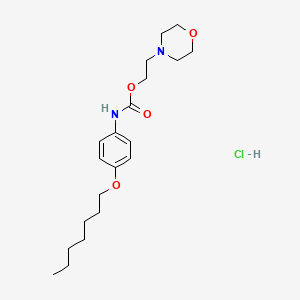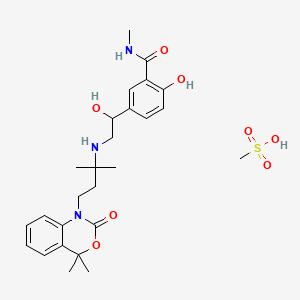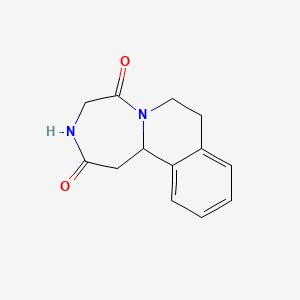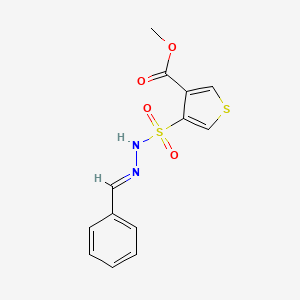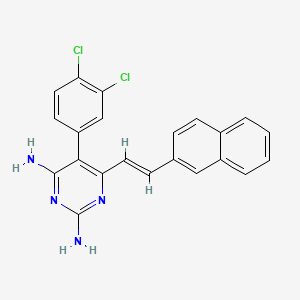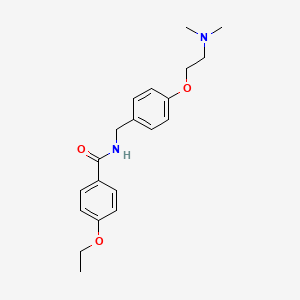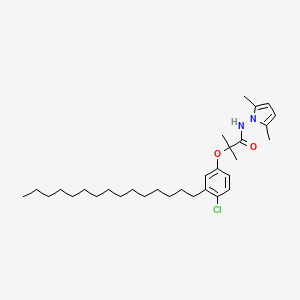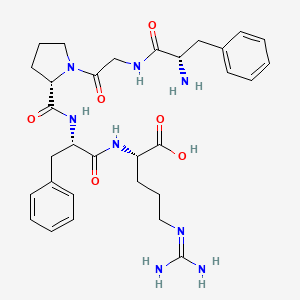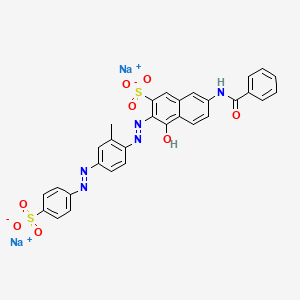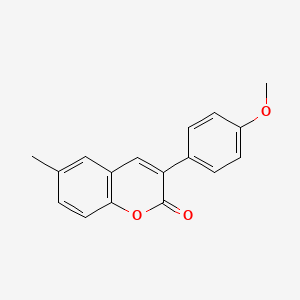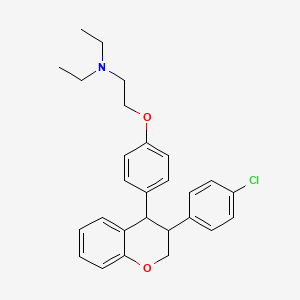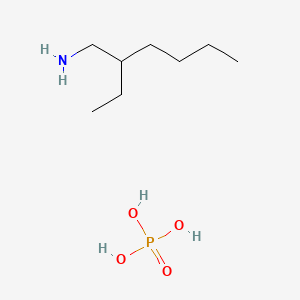![molecular formula C13H14N2O2 B12733431 3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid CAS No. 189255-80-9](/img/structure/B12733431.png)
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid typically involves the construction of the imidazole ring followed by the attachment of the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole and benzoic acid derivatives.
科学的研究の応用
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the compound can modulate signaling pathways by binding to receptors and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Benzimidazole: A fused ring structure with applications in pharmaceuticals and agriculture.
Uniqueness
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a benzoic acid moiety allows for versatile applications in different fields, distinguishing it from other similar compounds.
特性
CAS番号 |
189255-80-9 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-10(4-3-5-11(8)13(16)17)9(2)12-6-14-7-15-12/h3-7,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChIキー |
AKQQNNGMIFWCSO-VIFPVBQESA-N |
異性体SMILES |
CC1=C(C=CC=C1C(=O)O)[C@H](C)C2=CN=CN2 |
正規SMILES |
CC1=C(C=CC=C1C(=O)O)C(C)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


